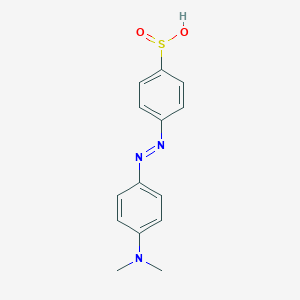
4-(Dimethylaminodiazenyl)benzenesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylaminodiazenyl)benzenesulfinate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethylaminoazobenzene-4-sulfinate typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The general procedure includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as aniline or its derivatives, to form the azo compound.
For dimethylaminoazobenzene-4-sulfinate, the specific reaction conditions may involve the use of sodium sulfinate as a sulfonylating agent. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of dimethylaminoazobenzene-4-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The industrial synthesis may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Dimethylaminodiazenyl)benzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted azo compounds depending on the nucleophile used.
科学的研究の応用
4-(Dimethylaminodiazenyl)benzenesulfinate has a wide range of applications in scientific research:
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
作用機序
The mechanism of action of dimethylaminoazobenzene-4-sulfinate involves its interaction with specific molecular targets. The compound can act as a chromophoric agent, binding to amino acids and proteins, thereby altering their optical properties. This interaction is primarily driven by the formation of covalent bonds between the sulfonate group and the target molecules. The pathways involved include the formation of stable azo linkages, which can be detected and analyzed using various spectroscopic techniques .
類似化合物との比較
4-(Dimethylaminodiazenyl)benzenesulfinate can be compared with other similar azo compounds, such as:
4-Dimethylaminoazobenzene: A potent hepatocarcinogen used in mutagenicity studies.
4-Cyanodimethylaniline: A structural analogue of dimethylaminoazobenzene with similar mutagenic properties.
Dimethylaminoazobenzene derivatives: Various derivatives with different substituents on the aromatic ring, affecting their chemical and physical properties.
The uniqueness of dimethylaminoazobenzene-4-sulfinate lies in its sulfonate group, which enhances its solubility in water and its ability to form stable covalent bonds with target molecules. This makes it particularly useful in applications requiring high stability and specificity.
特性
CAS番号 |
131483-42-6 |
|---|---|
分子式 |
C8H10N3O2S- |
分子量 |
289.35 g/mol |
IUPAC名 |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfinic acid |
InChI |
InChI=1S/C14H15N3O2S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)20(18)19/h3-10H,1-2H3,(H,18,19) |
InChIキー |
IYXBODXMZOSSJM-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
同義語 |
DAB sulfinate dimethylaminoazobenzene-4-sulfinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















